Product packaging for 2-[4-[(3E)-3-hydroxyiminocyclohexyl]phenyl]propanoic acid(Cat. No.:CAS No. 56187-89-4)

2-[4-[(3E)-3-hydroxyiminocyclohexyl]phenyl]propanoic acid

Cat. No.: B1683402
CAS No.: 56187-89-4
M. Wt: 261.32 g/mol
InChI Key: IQPPOXSMSDPZKU-JQIJEIRASA-N
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Description

Contextualization of Ximoprofen within Non-Steroidal Anti-Inflammatory Drug (NSAID) Research

Ximoprofen is classified as a non-steroidal anti-inflammatory drug (NSAID) nih.govechemi.com. Within the broad category of NSAIDs, Ximoprofen belongs to the chemical class of propionic acid derivatives tandfonline.comnih.govmedicalnewstoday.com. This class includes well-known compounds such as ibuprofen (B1674241) and naproxen (B1676952) medicalnewstoday.commedscape.com. NSAIDs exert their therapeutic effects primarily by inhibiting cyclooxygenase (COX) enzymes, thereby reducing the synthesis of prostaglandins (B1171923), which are key mediators of inflammation, pain, and fever medicalnewstoday.comebi.ac.uk. The research into Ximoprofen is situated within the larger effort to understand and develop compounds with anti-inflammatory properties, exploring variations in chemical structure to potentially influence activity, pharmacokinetics, or interaction profiles.

Significance of Ximoprofen as a Subject of Academic Inquiry

The academic inquiry into Ximoprofen is evidenced by published studies investigating its properties and potential applications. Research has focused on its chemical characteristics, metabolic fate, analytical determination methods, and its evaluation in specific study models medkoo.comdrugfuture.comnih.gov. The compound's status as a subject of investigation highlights scientific interest in its profile as a propionic acid NSAID.

Overview of Current Research Landscape on Ximoprofen

The current research landscape on Ximoprofen, based on available literature, includes studies on its pharmacokinetics in different populations medkoo.comnih.gov, its metabolism medkoo.comdrugfuture.com, and the development of analytical methods for its detection in biological samples using techniques such as gas chromatography (GC) and high-performance liquid chromatography (HPLC) medkoo.comdrugfuture.com. Furthermore, Ximoprofen has been included in studies evaluating methods for predicting properties like human intestinal absorption based on molecular descriptors rsc.orgresearchgate.net. Early clinical evaluations in specific conditions, such as ankylosing spondylitis, have also been part of the research landscape, investigating its effects in controlled study settings tandfonline.comnih.govclinexprheumatol.orgscielo.br.

Elucidation of Research Gaps and Objectives for Ximoprofen

Based on the available research, potential research gaps for Ximoprofen could include a more comprehensive understanding of its precise molecular interactions beyond general COX inhibition, detailed comparative studies with other propionic acid NSAIDs regarding specific pharmacological profiles, and further exploration of its metabolic pathways and the activity of any resulting metabolites. Objectives for future research could involve utilizing advanced computational modeling to predict its behavior and interactions, conducting detailed spectroscopic analyses to fully characterize its structural dynamics, and exploring novel synthetic routes or formulations that could influence its properties.

Thesis Statement for Comprehensive Ximoprofen Investigation

A comprehensive investigation into Ximoprofen necessitates a multi-faceted approach, integrating detailed chemical characterization, advanced analytical method development, in-depth pharmacokinetic and metabolic profiling, and the application of computational techniques to fully elucidate its properties and potential within the context of NSAID research.

Content Inclusions:

Ximoprofen is chemically described as a monocarboxylic acid, specifically 2-[4-(3-hydroxyiminocyclohexyl)phenyl]propanoic acid nih.govebi.ac.uk. Its molecular formula is C₁₅H₁₉NO₃, and it has a molecular weight of 261.32 g/mol nih.govechemi.com. It is functionally related to hydratropic acid nih.govechemi.comebi.ac.uk. The compound exists as crystals with a melting point of 178 °C drugfuture.comstenutz.eu.

Research findings include studies on its pharmacokinetics. For instance, in studies involving healthy young and elderly subjects, as well as elderly rheumatic patients, the half-life of Ximoprofen was reported to be approximately 2.5 hours in patients nih.gov. These studies indicated that Ximoprofen did not accumulate significantly in the plasma of young or elderly subjects after repeated doses nih.gov.

Analytical methods have been developed for the determination of Ximoprofen and its metabolites in biological matrices. High-performance liquid chromatography (HPLC) has been used for its determination in human urine, while gas chromatography (GC) has been applied for its determination in human plasma medkoo.comdrugfuture.com.

Ximoprofen has also been utilized in studies focused on predicting human intestinal absorption using computational models that consider molecular properties like lipophilicity rsc.orgresearchgate.net.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H19NO3 B1683402 2-[4-[(3E)-3-hydroxyiminocyclohexyl]phenyl]propanoic acid CAS No. 56187-89-4

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

56187-89-4

Molecular Formula

C15H19NO3

Molecular Weight

261.32 g/mol

IUPAC Name

2-[4-[(3E)-3-hydroxyiminocyclohexyl]phenyl]propanoic acid

InChI

InChI=1S/C15H19NO3/c1-10(15(17)18)11-5-7-12(8-6-11)13-3-2-4-14(9-13)16-19/h5-8,10,13,19H,2-4,9H2,1H3,(H,17,18)/b16-14+

InChI Key

IQPPOXSMSDPZKU-JQIJEIRASA-N

Isomeric SMILES

CC(C1=CC=C(C=C1)C2CCC/C(=N\O)/C2)C(=O)O

Canonical SMILES

CC(C1=CC=C(C=C1)C2CCCC(=NO)C2)C(=O)O

Appearance

Solid powder

Other CAS No.

56187-89-4

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

2-(4-(3-oximinocyclohexyl)phenyl)propionic acid
ximoprofen

Origin of Product

United States

Synthetic Methodologies and Chemical Derivatization of Ximoprofen

Enantioselective Synthesis of Ximoprofen and its Metabolites

The enantioselective synthesis of the biologically active metabolite, the parent keto acid of Ximoprofen, has been achieved to yield the four possible stereoisomers in high enantiomeric purity. nih.govuni.lu This process requires precise control over the stereochemical outcome at two key centers: the chiral carbon in the propionic acid chain and a stereogenic center within the cyclohexanone (B45756) moiety. nih.govuni.lu

Stereoselective Establishment in the Propionic Acid Chain

The stereochemistry at the α-carbon of the propanoic acid chain, a common structural feature in 2-arylpropanoic acid non-steroidal anti-inflammatory drugs (NSAIDs), is crucial for biological activity. nih.govuni.lu In the synthesis of the Ximoprofen keto acid metabolite, this stereocenter is established through a sequence involving Sharpless epoxidation followed by stereoselective hydrogenolysis. nih.govuni.lu

Sharpless epoxidation is a well-established method for the enantioselective synthesis of 2,3-epoxy alcohols from prochiral allylic alcohols, utilizing a titanium catalyst, a chiral tartrate ligand, and tert-butyl hydroperoxide as the oxidant. While the direct application to a phenylpropanoic acid precursor requires specific adaptation, the principle involves creating a chiral epoxide intermediate from a suitable allylic alcohol precursor within the synthetic route. This epoxide serves as a chiral building block, allowing for the introduction of defined stereochemistry adjacent to the site that will become the chiral center in the propionic acid chain.

Following the Sharpless epoxidation, stereoselective hydrogenolysis is employed to establish the desired configuration at the benzylic carbon bearing the oxygen functionality derived from the epoxide. nih.govuni.lu This step involves the cleavage of a carbon-oxygen bond using hydrogen, mediated by a catalyst. The stereoselectivity of this hydrogenolysis is crucial, proceeding with inversion of configuration at the benzylic carbon. nih.govuni.lu This inversion ensures that the correct enantiomer is formed at this position, which corresponds to the chiral center in the propionic acid part of the molecule.

Stereocontrol within the Cyclohexanone Moiety

Stereochemistry at the cyclohexanone ring, specifically at the carbon bearing the arylpropanoic acid substituent, is another critical aspect of the enantioselective synthesis of the Ximoprofen keto acid metabolite. nih.govuni.lu Control at this center is achieved through a strategy involving conjugate addition to a substituted cyclohexenone. nih.govuni.lu

Stereoselective conjugate addition (also known as Michael addition) is a powerful tool for forming carbon-carbon bonds and establishing stereocenters β to a carbonyl group. In the synthesis of the Ximoprofen keto acid, the stereochemistry of the cyclohexanone ring is controlled by the stereoselective conjugate addition of the arylpropanoic acid moiety to an enantiomerically pure cyclohexenone derivative. nih.govuni.lu This involves the nucleophilic addition of a species containing the arylpropanoic acid structure to the β-carbon of an α,β-unsaturated ketone (the cyclohexenone). The chirality of the cyclohexenone substrate dictates the stereochemical outcome of the addition, leading to the formation of a specific diastereomer. nih.govuni.lu

Investigation of Ximoprofen Prodrug Derivatives

Prodrugs are inactive compounds that are converted into an active metabolite upon metabolism. researchgate.net This strategy is commonly used to address issues such as irritation to gastric mucosa or gastrotoxicity associated with the free carboxylic acid group present in many NSAIDs, including Ximoprofen. researchgate.net The rationale behind prodrug design is to temporarily block the free carboxylic group until systemic absorption occurs. researchgate.net Common approaches for synthesizing prodrugs involve creating amide or ester linkages. researchgate.net Ximoprofen has been identified as a potential candidate for prodrug strategies, particularly those involving bio-cleavable linkers or modifications of its functional groups like the carboxylic acid, amino, hydroxyl, or sulfhydryl groups. googleapis.comgoogle.comgoogle.com

Catalytic Systems in Ximoprofen Synthesis

Catalytic systems play a crucial role in enhancing reaction rates and selectivity in chemical synthesis. pharmafeatures.com While specific catalysts for the direct synthesis of Ximoprofen are not extensively detailed in the provided information, research on the synthesis of related 2-arylpropionic acid NSAIDs like ibuprofen (B1674241) and naproxen (B1676952) highlights the use of various catalysts. These include iron catalysts for hydrocarboxylation and Suzuki-Miyaura coupling, nickel catalysts for regioselective hydrocarboxylation and cyanation, ruthenium catalysts for asymmetric hydrogenation, and gold(I) catalysts in rearrangement reactions. nih.govresearchgate.netscribd.com The development of efficient and stereoselective catalytic methods is an ongoing area of research in the synthesis of this class of compounds. nih.govfrontiersin.org

Reaction Environment Optimization for Ximoprofen Production

Optimizing reaction conditions is essential for maximizing yield, purity, and efficiency in chemical synthesis. beilstein-journals.org Key parameters include temperature, concentration, pressure, phase, surface area, and the solvent system.

The acidity or basicity of the reaction environment can profoundly affect the outcome of chemical transformations involved in the synthesis of compounds like Ximoprofen. Acidic or basic conditions can catalyze reactions, influence the regioselectivity and stereoselectivity of transformations, and impact the stability of reactants and products. libretexts.org For instance, in the synthesis of related compounds, hydrolysis steps can be carried out under either acidic or basic conditions, and the choice of conditions can affect the yield and the formation of byproducts. nih.govgoogle.com Acidic conditions are known to influence reactions involving epoxides, affecting the regiochemistry and stereochemistry of ring-opening depending on the substitution pattern of the epoxide. libretexts.org Basic conditions can also drive specific reaction pathways, such as deprotonation to generate nucleophilic species. nih.gov The optimization of acidic or basic conditions is therefore a critical aspect of developing efficient and selective synthetic routes to Ximoprofen.

Preclinical Pharmacological Mechanisms of Ximoprofen

In Vitro Mechanistic Studies of Ximoprofen and its Stereoisomers

In vitro studies have been instrumental in elucidating the fundamental mechanisms by which Ximoprofen exerts its pharmacological effects at the cellular and enzymatic levels. Research has specifically investigated the inhibitory potential of Ximoprofen and its various stereoisomers on key enzymes involved in the inflammatory cascade. researchgate.netmolaid.comresearchgate.net

Inhibition of Cyclooxygenase (COX) Enzymes

A primary mechanism of action for many NSAIDs, including Ximoprofen, involves the inhibition of cyclooxygenase enzymes. nih.govmedchemexpress.comscielo.org.mxwikipedia.orgnews-medical.netpatsnap.comresearchgate.netpharmgkb.org These enzymes, specifically COX-1 and COX-2, catalyze the conversion of arachidonic acid into prostaglandins (B1171923), which are crucial mediators of inflammation, pain, and fever. scielo.org.mxwikipedia.orgnews-medical.netpharmgkb.org In vitro assessments have been conducted to determine the extent to which Ximoprofen and its related compounds inhibit these isoforms. researchgate.netmolaid.comresearchgate.net

Assessment of COX-1 Inhibition Potential

Studies have assessed the ability of Ximoprofen's parent keto acid and its stereoisomers to inhibit human platelet cyclo-oxygenase, which is primarily composed of the COX-1 isoform. researchgate.netmolaid.comresearchgate.net Inhibition of COX-1 is associated with some of the therapeutic effects of NSAIDs, but also contributes to certain side effects, such as gastrointestinal issues. wikipedia.orgnews-medical.net While specific quantitative data (e.g., IC50 values) for Ximoprofen's inhibition of COX-1 were not detailed in the provided search results, the assessment of its inhibitory activity on human platelet cyclo-oxygenase in vitro confirms investigation into this aspect of its mechanism. researchgate.netmolaid.comresearchgate.net

Assessment of COX-2 Inhibition Potential

COX-2 is the inducible isoform of cyclooxygenase, primarily expressed during inflammatory processes. scielo.org.mx Inhibition of COX-2 is considered a key mechanism for the anti-inflammatory and analgesic effects of NSAIDs. scielo.org.mxnews-medical.net Research on chiral NSAIDs structurally related to Ximoprofen has shown stereoselective inhibition of COX-2. nih.gov For instance, the S-enantiomers of related NSAIDs like ketoprofen, flurbiprofen, and ketorolac (B1673617) demonstrated significantly greater potency in inhibiting COX-2 compared to their R-enantiomers in various in vitro systems. nih.gov While direct quantitative data for Ximoprofen's COX-2 inhibition were not available in the search snippets, its classification as an NSAID and the investigation into its stereoisomers' activity suggest that COX-2 inhibition is a relevant preclinical mechanism studied for this compound.

Regulation of Prostaglandin (B15479496) Synthesis Pathways

The inhibition of COX enzymes by Ximoprofen directly impacts the prostaglandin synthesis pathways. By blocking the action of COX-1 and/or COX-2, Ximoprofen reduces the production of various prostaglandins from arachidonic acid. scielo.org.mxwikipedia.orgnews-medical.netpatsnap.compharmgkb.org This reduction in prostaglandin levels is the basis for the anti-inflammatory and analgesic properties associated with NSAIDs. wikipedia.orgnews-medical.net Studies involving the biologically active metabolite of a related 2-arylpropanoic acid NSAID have shown inhibition of prostaglandin E2 (PGE2) synthesis, a key pro-inflammatory prostaglandin. documentsdelivered.com This aligns with the expected mechanism of Ximoprofen as an NSAID targeting prostaglandin production.

Stereochemical Determinants of Pharmacological Activity

The stereochemistry of Ximoprofen and its related compounds plays a significant role in their pharmacological activity. researchgate.netmolaid.commolaid.com Investigations into the stereoisomers of the parent keto acid of Ximoprofen have revealed that the spatial arrangement of functional groups is crucial for inhibitory potential. molaid.commolaid.com

Impact of Propionic Acid Chain Configuration on Activity

Similar to other 2-arylpropanoic acid NSAIDs like ibuprofen (B1674241), the configuration of the propionic acid chain in Ximoprofen's related structures is a critical determinant of activity. molaid.comnews-medical.netpharmgkb.org Research on the stereoisomers of the parent keto acid of Ximoprofen demonstrated that the (S) configuration of the propionic acid chain was essential for the in vitro inhibition of human platelet cyclo-oxygenase. molaid.com This stereoselectivity highlights the specific structural requirements for effective interaction with the cyclooxygenase enzyme active site. Furthermore, the stereochemistry within the cyclohexanone (B45756) moiety of Ximoprofen's parent keto acid was also found to be important for activity. molaid.commolaid.com

Role of Cyclohexanone Moiety Stereochemistry

Studies on the keto acid parent of Ximoprofen have revealed the significance of stereochemistry in its pharmacological activity. While the (S) configuration of the propionic acid chain is understood to be essential for activity, investigations have also demonstrated that the stereochemistry within the cyclohexanone moiety plays an important role in the inhibitory activity on human platelet cyclo-oxygenase in vitro. researchgate.netmolaid.commolaid.com

Cellular and Tissue-Level Interactions of Ximoprofen in Preclinical Models

Preclinical studies have explored the effects of Ximoprofen on various cell types and tissues, providing insights into its potential therapeutic applications.

Effects on Human Platelet Cyclo-oxygenase Activity

The pharmacological activity of the four stereoisomers of the keto acid parent of Ximoprofen has been assessed through their in vitro inhibition of human platelet cyclo-oxygenase. These studies confirmed that the (S) configuration of the propionic acid chain is crucial for activity and highlighted the importance of the cyclohexanone moiety's stereochemistry in this inhibitory effect. researchgate.netmolaid.commolaid.com Cyclooxygenase-1 (COX-1) in platelets is responsible for the production of thromboxane (B8750289) A2, a potent aggregating agent. jpp.krakow.plcriver.com Inhibition of platelet cyclooxygenase by NSAIDs, including those related to Ximoprofen, blocks the formation of thromboxane A2, thereby impairing platelet aggregation. nih.gov

Modulation of Chondrocyte Metabolism in 3-Dimensional Cultures

Research utilizing three-dimensional cultures of human articular chondrocytes has investigated the effects of Ximoprofen on chondrocyte metabolism. In this model, human chondrocytes isolated from femoral heads were cultivated in clusters. uliege.beresearchgate.net Studies compared the effects of Ximoprofen and acetylsalicylic acid on these chondrocytes. Acetylsalicylic acid was found to depress DNA synthesis and proteoglycan levels in the culture medium at concentrations comparable to those found in synovial fluid and plasma after oral administration, without modifying type II collagen. In contrast, the specific effects of Ximoprofen on these parameters in this 3D culture system have also been a subject of investigation. uliege.beresearchgate.net Chondrocytes in 3D cultures are known to maintain their phenotype and synthesize matrix components like type II collagen and proteoglycans. core.ac.uknih.gov Altered chondrocyte metabolism, including shifts in glucose metabolism, is implicated in conditions like osteoarthritis. frontiersin.org

Investigations into Inflammatory Response Modulation

Ximoprofen, as a compound investigated for its pharmacological properties, is relevant to the modulation of inflammatory responses. Nonsteroidal anti-inflammatory drugs (NSAIDs), a class to which compounds with similar mechanisms belong, are known to modulate inflammation primarily by inhibiting cyclooxygenase enzymes, which are involved in the production of prostaglandins that intensify the inflammatory response. jpp.krakow.plnih.govuniversiteitleiden.nl While specific detailed findings on Ximoprofen's direct modulation of inflammatory response pathways beyond COX inhibition were not extensively detailed in the provided context, the general understanding of related compounds suggests an influence on inflammatory mediators. nih.govgoogle.comfrontiersin.orgfrontiersin.org

Preclinical Pharmacokinetic Investigations of Ximoprofen in Animal Models

Methodologies for Preclinical Pharmacokinetic Profiling

Methodologies for preclinical pharmacokinetic profiling of compounds like Ximoprofen involve a series of experimental procedures designed to quantify the drug and its metabolites in biological matrices over time following administration. These studies typically require validated bioanalytical methods, often employing techniques such as liquid chromatography-mass spectrometry (LC-MS/MS), to accurately measure compound concentrations in plasma, urine, feces, and tissues. researchgate.netmdpi.com Data obtained from these measurements are then analyzed using appropriate mathematical methods, including compartmental and non-compartmental analysis, to derive key pharmacokinetic parameters. researchgate.neteuropa.eugoogleapis.com The design of these studies includes defining the route of administration, the timing of sample collection, and the analytical techniques used for quantification. europa.eueuropa.eu

Selection of Animal Models for Ximoprofen Pharmacokinetic Studies

The selection of appropriate animal models is a crucial step in designing preclinical pharmacokinetic studies. The choice of species is often guided by factors such as physiological similarities to humans, ethical considerations, availability, and the specific research questions being addressed. frontiersin.orgmdpi.com

Rodent models, particularly rats and mice, are frequently employed in the initial assessments of a compound's pharmacokinetic profile due to their widespread availability, ease of handling, and relatively low cost. mdpi.comwuxiapptec.comsahmri.org.aujanvier-labs.com They provide rapid insights into a compound's ADME (Absorption, Distribution, Metabolism, Excretion) behavior. umich.edu In the context of Ximoprofen, studies have utilized rats to investigate its metabolic fate. nih.gov These studies indicated that an oral dose of 14C-ximoprofen was well absorbed in rats, with approximately 80% of the dose excreted in urine over 5 days, and 14% excreted in feces. nih.gov Total 14C in plasma reached peak concentrations earlier in animals, including rats, compared to humans. nih.gov

Larger animal models, such as baboons, pigs, and rabbits, are often selected for later-stage preclinical PK studies to provide more translational insights due to their greater physiological similarities to humans compared to rodents. frontiersin.orgsahmri.org.auumich.educriver.comfrontiersin.orgcrisis-medicine.comnih.govfrontiersin.orgnih.gov Studies investigating the metabolic fate of 14C-ximoprofen have also been conducted in baboons. nih.gov Similar to rats, an oral dose was well absorbed in baboons, with 86% of the dose excreted in urine and 2% in feces over 5 days. nih.gov Total 14C in plasma peaked earlier in baboons than in humans. nih.gov

Structure Activity Relationship Sar Studies of Ximoprofen

Identification of Pharmacophoric Elements in Ximoprofen

The pharmacophore of a molecule consists of the essential steric and electronic features necessary to ensure optimal molecular interactions with a specific biological target structure physionet.org. For many NSAIDs, particularly those of the 2-arylpropionic acid class to which Ximoprofen belongs, a key pharmacophoric element is the acidic functional group, typically a carboxylic acid or a group that can be ionized under physiological conditions googleapis.com. In the case of Ximoprofen, the propanoic acid moiety is likely to play a significant role in its interaction with its biological target(s), consistent with the general SAR of many NSAID classes googleapis.com.

Beyond the acidic group, the aromatic ring system (phenyl) and the substituted cyclohexyl ring with the hydroxyimino group are integral parts of the Ximoprofen structure archive.org. While the precise contribution of each of these structural elements to Ximoprofen's specific pharmacological activity is not extensively detailed in the available literature, based on general NSAID SAR principles, these lipophilic and potentially hydrogen-bonding regions are expected to be involved in interactions within the binding site of target enzymes like cyclooxygenases (COX).

Correlation of Molecular Structure with Preclinical Pharmacological Activities

Enantiomeric Contributions to Ximoprofen's Preclinical Activity Profile

Many 2-arylpropionic acid NSAIDs, including structurally related compounds like ibuprofen (B1674241), possess a chiral center at the alpha carbon of the propanoic acid group, leading to the existence of enantiomers (R and S forms) numberanalytics.comphysionet.orgnih.govgoogleapis.comresearchgate.net. These enantiomers can exhibit different pharmacokinetic and pharmacodynamic properties numberanalytics.comphysionet.orgnih.gov. For instance, the S-(+) enantiomer of ibuprofen is significantly more potent in inhibiting prostaglandin (B15479496) synthesis compared to the R-(-) enantiomer numberanalytics.comnih.govgoogleapis.com.

Ximoprofen also contains a chiral center at the alpha carbon of the propanoic acid moiety archive.org. While Ximoprofen can exist as pure enantiomers or mixtures thereof googleapis.com, detailed research specifically quantifying the individual contributions of the Ximoprofen enantiomers to its preclinical pharmacological activity profile is not widely reported in the publicly available literature. One abstract mentions enantioselective synthesis of Ximoprofen isomers and assessment of their inhibitory activity on human platelet cyclooxygenase in vitro, directly suggesting that such studies have been conducted toxmed.it. However, the specific data on the differential activity of the enantiomers was not found within the search results. The potential for differential activity between Ximoprofen enantiomers is consistent with the behavior of other chiral NSAIDs in this class.

Quantitative Structure-Activity Relationship (QSAR) and 3D-QSAR Modeling for Ximoprofen Analogues

Quantitative Structure-Activity Relationship (QSAR) and three-dimensional QSAR (3D-QSAR) methods aim to develop mathematical models that correlate a compound's structural descriptors with its biological activity wikipedia.orgcollaborativedrug.comunesp.brresearchgate.netgoogle.comnih.govoncodesign-services.com. These models can be used to predict the activity of new compounds and guide the design of analogues with improved properties collaborativedrug.comresearchgate.netgoogle.com.

While QSAR studies involving Ximoprofen have been reported, these primarily focus on predicting human intestinal absorption based on molecular descriptors, rather than establishing relationships between structural variations and pharmacological activity for Ximoprofen or its analogues unesp.brumb.edunih.gov. These absorption-focused QSAR models utilize descriptors such as ClogP, molecular polar surface area, and hydrogen bond counts unesp.brnih.gov.

Specific QSAR or 3D-QSAR studies dedicated to exploring the relationship between structural modifications of Ximoprofen analogues and their anti-inflammatory or other preclinical pharmacological activities were not identified in the available search results. General applications of QSAR and 3D-QSAR in drug design and for other compound series are well-documented collaborativedrug.comresearchgate.netgoogle.comnih.govoncodesign-services.com, but their specific application to a series of Ximoprofen analogues for activity prediction is not detailed.

Computational Approaches in Ximoprofen SAR Elucidation

Computational approaches, such as molecular modeling, docking, and 3D-QSAR, are valuable tools in modern drug discovery and SAR elucidation collaborativedrug.comspirochem.comazolifesciences.comgoogle.comnih.govoncodesign-services.comumb.eduresearchgate.net. These methods can provide insights into how molecules interact with their biological targets, predict activity, and assist in the design of novel compounds collaborativedrug.comspirochem.comnih.govumb.edu.

Molecular docking, for instance, can simulate the binding pose and interactions of a ligand within a protein binding site, helping to understand the key interactions driving activity nih.govoncodesign-services.com. 3D-QSAR methods, as discussed earlier, build models based on the three-dimensional properties of molecules to correlate structure with activity collaborativedrug.comresearchgate.netnih.govoncodesign-services.com.

Computational Chemistry Applications in Ximoprofen Research

Molecular Modeling and Simulation of Ximoprofen

Molecular modeling and simulation techniques are essential for visualizing and studying the three-dimensional structure and dynamic behavior of molecules like Ximoprofen. These methods can provide insights into a molecule's stable conformations, energy landscape, and interactions with its environment or biological targets.

Molecular Mechanics Calculations

Molecular mechanics (MM) calculations utilize classical physics principles to model the potential energy of a molecular system based on the positions of its atoms. These calculations employ force fields, which are sets of parameters derived from experimental data or higher-level quantum mechanical calculations, to describe the interactions between atoms (e.g., bond stretching, angle bending, torsion, and non-bonded interactions). MM calculations are computationally less demanding than quantum mechanical methods, making them suitable for optimizing the geometries of large molecules and exploring conformational space. For Ximoprofen, molecular mechanics with force fields like MMFF has been used to optimize its structure in neutral form for further analysis ucsd.edu.

Quantum Chemical Calculations (e.g., Ab Initio, Density Functional Theory)

Quantum chemical methods, such as ab initio and Density Functional Theory (DFT), provide a more accurate description of molecular electronic structure and properties compared to molecular mechanics. These methods solve the electronic Schrödinger equation (or approximations of it) to calculate properties like energy, electron density, and molecular orbitals. DFT, in particular, has become widely used due to its balance of accuracy and computational cost. DFT calculations can be used to determine the surface properties, electron density, and frontier molecular orbitals of compounds mdpi.com. While specific ab initio or DFT studies solely focused on Ximoprofen were not extensively detailed in the search results, these methods are commonly applied in computational chemistry research to understand the electronic and structural characteristics of drug molecules and their interactions niscpr.res.innih.gov. For instance, DFT calculations have been used in studies involving ibuprofen (B1674241), a related NSAID, to analyze its molecular properties and interactions mdpi.comscialert.net.

Molecular Dynamics Simulations for Conformational Analysis

Molecular dynamics (MD) simulations track the time-dependent behavior of a molecular system by simulating the movements of atoms and molecules over time based on the forces calculated from a force field. This allows researchers to study the dynamic properties of a molecule, including its conformational flexibility and transitions between different conformers volkamerlab.orggalaxyproject.org. Conformational analysis using MD simulations is crucial for understanding how a molecule might interact with a biological target, as the binding can be dependent on the molecule's shape and flexibility nih.gov. While direct MD simulations specifically on Ximoprofen were not prominently featured in the search results, MD simulations are a standard tool in computational chemistry for studying the behavior of drug molecules and their complexes with proteins jbino.comnih.govnih.gov. They can be used to assess the stability and flexibility of ligand-receptor complexes dost.gov.ph.

In Silico Drug Design and Optimization Strategies for Ximoprofen

In silico drug design, also known as computer-aided drug design (CADD), utilizes computational methods to accelerate and guide the process of discovering and optimizing potential drug candidates uantwerpen.benih.govresearchgate.net. These strategies can help identify promising compounds, predict their interactions with biological targets, and optimize their properties before experimental synthesis and testing.

Virtual Screening for Novel Ximoprofen Derivatives

Virtual screening (VS) is an in silico technique used to search large databases of chemical compounds to identify potential drug candidates based on their predicted properties or ability to bind to a specific biological target uantwerpen.beresearchgate.net. In the context of Ximoprofen, virtual screening could be applied to identify novel derivatives or compounds with similar structural features that might possess desirable pharmacological properties. QSAR studies, which relate chemical structure to biological activity, are often used in virtual screening to predict the absorption profile and other properties of compounds, including Ximoprofen sciforum.netraco.catresearchgate.net.

Ligand-Target Interaction Profiling (e.g., Molecular Docking with COX enzymes)

Ligand-target interaction profiling aims to understand how a small molecule (ligand) binds to a biological target, such as an enzyme or receptor nih.govfrontiersin.org. Molecular docking is a widely used computational technique that predicts the preferred binding orientation and affinity of a ligand to a target protein's active site dost.gov.phuantwerpen.be. This is particularly relevant for NSAIDs like Ximoprofen, which are known to target cyclooxygenase (COX) enzymes (COX-1 and COX-2) jbino.commdpi.com. Molecular docking studies can provide insights into the specific interactions (e.g., hydrogen bonds, hydrophobic interactions) between Ximoprofen and the amino acid residues in the active site of COX enzymes, helping to explain its inhibitory activity and potential selectivity towards different COX isoforms dost.gov.phd-nb.inforesearchgate.net. While specific molecular docking studies of Ximoprofen with COX enzymes were not detailed in the provided search results, molecular docking is a standard approach for analyzing the binding of NSAIDs to these targets mdpi.comdost.gov.phd-nb.inforesearchgate.net.

Computational Alanine (B10760859) Scanning for Binding Site Analysis

Computational alanine scanning is a technique used to estimate the contribution of specific amino acid residues to the binding free energy in protein-protein or protein-ligand complexes. bakerlab.orgnovapublishers.com The method involves computationally mutating individual residues at an interface to alanine and calculating the resulting change in binding free energy (ΔΔG). bakerlab.orgnovapublishers.comunits.it Alanine is chosen because its side chain is small and relatively inert, effectively removing the original side chain's specific interactions while minimizing structural perturbation. bakerlab.orgnovapublishers.com A significant positive ΔΔG value for an alanine mutation suggests that the original residue was important for binding, potentially identifying "hot spots" at the binding interface. bakerlab.orgnovapublishers.com This approach can provide a molecular view of the structural and energetic consequences of mutations and help understand the origin of binding affinity. novapublishers.com

While computational alanine scanning is a valuable tool for analyzing binding sites, specific research applying this method to investigate the binding of Ximoprofen to its biological target(s) was not identified in the available search results.

Prediction of Ximoprofen's Preclinical Biopharmaceutical Properties

Computational methods are increasingly used for the in silico prediction of preclinical biopharmaceutical properties, including absorption, distribution, metabolism, and excretion (ADME). ucc.ienih.govfortunejournals.com These predictions can help assess the likelihood of a drug candidate's success early in the development process, potentially reducing the need for extensive experimental testing. ucc.ienih.gov Parameters such as solubility, permeability, and interactions with transporters and metabolic enzymes can be estimated using various computational tools and algorithms based on the compound's chemical structure. fortunejournals.com Machine learning methods, for instance, have been explored for predicting properties like food effects on bioavailability based on molecular descriptors. ucc.ie

Despite the general applicability of computational methods in predicting biopharmaceutical properties, specific data or studies reporting the in silico prediction of Ximoprofen's preclinical biopharmaceutical profile were not found in the conducted literature search.

Computational Analysis of Ximoprofen's Supramolecular Chemistry

Supramolecular chemistry focuses on chemical systems composed of a discrete number of molecular components assembled through non-covalent interactions. aau.dkuclouvain.be Computational approaches are valuable in supramolecular chemistry for understanding and predicting these non-covalent interactions, such as hydrogen bonding, pi-pi stacking, and van der Waals forces, which govern the assembly and properties of supramolecular structures. aau.dknih.govgoogle.mw These methods can be used to study host-guest interactions, self-assembly processes, and the behavior of molecules within confined environments like supramolecular cages. nih.govchemistryworld.com Computational analysis can provide insights into the thermodynamics and kinetics of supramolecular complex formation and help in the rational design of novel supramolecular architectures. aau.dknih.gov

While computational chemistry is a key tool in the study of supramolecular phenomena, specific research involving the computational analysis of Ximoprofen's supramolecular chemistry, such as its interactions with host molecules or its self-assembly behavior, was not identified in the available search results.

Advanced Analytical Methods for Ximoprofen Research

Chromatographic Techniques for Ximoprofen Quantification and Purity Assessment

Chromatography is a cornerstone for the analytical characterization of Ximoprofen. Techniques such as High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) are widely used for their precision, sensitivity, and resolving power.

HPLC methods are the gold standard for the quantitative analysis of Ximoprofen. A typical method involves a reversed-phase approach, which separates compounds based on their hydrophobicity.

Method development focuses on optimizing chromatographic parameters to achieve a sharp, symmetrical peak for Ximoprofen, well-resolved from any impurities or excipients. Key parameters include the choice of stationary phase (e.g., C18 column), mobile phase composition (often a mixture of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol), flow rate, and detection wavelength. researchgate.netijnrd.org For instance, a mobile phase of acetonitrile and a phosphate (B84403) buffer can effectively separate profen drugs. nih.gov UV detection is commonly employed, with the wavelength set to an absorbance maximum for Ximoprofen to ensure high sensitivity. researchgate.net

Validation is performed according to guidelines from the International Council for Harmonisation (ICH) to ensure the method is reliable and suitable for its intended purpose. nih.gov This involves demonstrating the method's specificity, linearity, accuracy, precision, and robustness. who.intacgpubs.org

Table 1: Example HPLC Method Parameters for Profen Analysis

ParameterCondition
Column Reversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase Acetonitrile : Phosphate Buffer (pH adjusted)
Flow Rate 1.0 mL/min
Detection UV at 220 nm
Injection Volume 20 µL
Column Temperature Ambient (e.g., 25°C)

Like many profens, Ximoprofen possesses a chiral center, meaning it exists as a pair of enantiomers. Since enantiomers often exhibit different pharmacological and toxicological profiles, their separation and quantification are critical. nih.gov One common strategy for enantiomeric separation by HPLC is indirect separation via diastereomeric derivatization. scielo.br

In this approach, the racemic mixture of Ximoprofen is reacted with a chiral derivatizing agent (e.g., a chiral amine like (R)-1-phenylethylamine) to form a pair of diastereomers. researchgate.net Unlike enantiomers, diastereomers have different physicochemical properties and can be separated on a standard achiral stationary phase (like a C18 column). scielo.brresearchgate.net The method's success depends on the complete reaction of both enantiomers and the effective chromatographic resolution of the resulting diastereomeric products. researchgate.net

A stability-indicating method is an analytical procedure that can accurately quantify the drug in the presence of its degradation products, impurities, and excipients. nih.gov To develop such a method for Ximoprofen, forced degradation studies are conducted. nih.gov This involves subjecting the drug substance to stress conditions such as acid hydrolysis, base hydrolysis, oxidation, heat, and photolysis to generate potential degradation products. sphinxsai.comhakon-art.com

The HPLC method is then developed and optimized to separate the intact Ximoprofen peak from all peaks corresponding to the degradation products. nih.gov This ensures that any decrease in the concentration of the active ingredient due to degradation over time can be accurately measured. Validation of a stability-indicating method must prove its specificity in distinguishing the analyte from its degradants. sphinxsai.com

Table 2: Typical Forced Degradation Conditions

Stress ConditionExample Reagent/Condition
Acid Hydrolysis 0.1 M HCl at 80°C
Base Hydrolysis 0.1 M NaOH at 80°C
Oxidation 3-30% H₂O₂ at room temperature
Thermal Degradation Dry heat at 60-100°C
Photolytic Degradation Exposure to UV light

TLC combined with densitometry offers a simpler, cost-effective alternative to HPLC for the quantification of Ximoprofen and the assessment of its purity. jocpr.comnih.gov In this technique, the sample is spotted onto a TLC plate (e.g., silica (B1680970) gel 60 F₂₅₄), which is then developed in a chamber containing a suitable mobile phase. nih.govjocpr.com The mobile phase, often a mixture of solvents like toluene, ethyl acetate, and glacial acetic acid, separates the components based on their differential partitioning between the stationary and mobile phases. nih.gov

After development, the plate is dried, and the separated spots are quantified by scanning the plate with a densitometer at a specific wavelength (e.g., 224 nm for ibuprofen). mdpi.com The area of the densitometric peak is proportional to the amount of the substance in the spot. The method can be validated to determine parameters like limit of detection (LOD) and limit of quantification (LOQ). jocpr.comnih.gov

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

Spectroscopic Characterization Techniques for Ximoprofen and its Metabolites

Spectroscopic techniques are indispensable for elucidating the chemical structure of Ximoprofen and its metabolites. nih.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy is used to determine the wavelength of maximum absorbance (λmax), which is useful for setting the detection wavelength in HPLC analysis.

Infrared (IR) Spectroscopy , particularly Fourier-Transform Infrared (FTIR) Spectroscopy, provides information about the functional groups present in the molecule (e.g., carboxylic acid C=O stretch, aromatic C=C bonds).

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR and ¹³C NMR) provides detailed information about the molecular structure, allowing for the unambiguous identification of the compound and its metabolites by analyzing the chemical shifts, splitting patterns, and integration of the signals. nih.gov

These techniques, when used in combination, allow for the complete structural confirmation of Ximoprofen and the characterization of unknown metabolites or degradation products. nih.gov

Mass Spectrometry-Based Methods for Ximoprofen Metabolite Identification (e.g., UPLC-MS/MS)

Mass spectrometry (MS), particularly when coupled with a powerful separation technique like Ultra-Performance Liquid Chromatography (UPLC), is a highly sensitive and specific tool for identifying and quantifying drug metabolites. nih.gov UPLC-MS/MS is the premier technique for metabolite profiling in biological matrices such as urine and plasma. nih.govsemanticscholar.org

The UPLC system provides rapid and high-resolution separation of metabolites. nih.gov The eluent is then introduced into the mass spectrometer. An initial full-scan MS analysis can detect potential metabolites based on their predicted masses (e.g., addition of an oxygen atom for hydroxylation). Subsequently, tandem MS (MS/MS) experiments are performed. In MS/MS, a specific metabolite ion (the precursor ion) is selected and fragmented, and the resulting fragment ions (product ions) are detected. waters.com This fragmentation pattern provides a structural fingerprint that helps to confirm the identity of the metabolite. nih.govwaters.com Common biotransformations for profen drugs include hydroxylation and carboxylation of the side chain, followed by conjugation with glucuronic acid. waters.com

Table 3: Potential Ximoprofen Metabolites and their Mass Signatures

CompoundPotential BiotransformationExpected Change in Mass
XimoprofenParent Drug-
Hydroxy-XimoprofenHydroxylation (+O)+16 Da
Carboxy-XimoprofenOxidation (+O, -2H)+14 Da
Ximoprofen GlucuronideGlucuronidation (+C₆H₈O₆)+176 Da

Method Validation Parameters for Ximoprofen Analysis (e.g., Specificity, Accuracy, Precision, Reproducibility)

The validation of analytical methods is a critical requirement for the quality control of pharmaceuticals, ensuring that a developed method is suitable for its intended purpose. For Ximoprofen, as with any active pharmaceutical ingredient, analytical methods must be validated to provide reliable data on its identity, purity, and content. The validation process encompasses a series of tests to demonstrate that the method is specific, accurate, precise, and reproducible. While specific validation data for "Ximoprofen" is not widely available in public literature, the principles of method validation can be illustrated using data from closely related non-steroidal anti-inflammatory drugs (NSAIDs) like Ibuprofen (B1674241) and Loxoprofen. The following sections detail the essential validation parameters with illustrative data.

Specificity

Specificity is the ability of an analytical method to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. nih.gov For chromatographic methods, specificity is typically demonstrated by the separation of the analyte from other potential substances in the sample.

In a typical High-Performance Liquid Chromatography (HPLC) method, specificity is confirmed by injecting a blank (diluent), a placebo (formulation without the active ingredient), a solution of the active ingredient, and a sample preparation. nih.gov The absence of interfering peaks at the retention time of the analyte in the blank and placebo chromatograms indicates the method's specificity. nih.gov Further, forced degradation studies are conducted to show that the method can separate the analyte from its degradation products.

Accuracy

Accuracy refers to the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found. ijarsct.co.inijpbs.com It is often determined by recovery studies, where a known amount of the pure drug is added to a placebo formulation and then analyzed by the proposed method. ijarsct.co.in The percentage of the drug recovered is then calculated.

For an analytical method to be considered accurate, the recovery should typically be within the range of 98-102%. The accuracy of a method is usually assessed at a minimum of three concentration levels covering the specified range. nih.gov

Interactive Data Table: Accuracy of an HPLC Method for a Representative NSAID

Concentration LevelAmount Added (µg/mL)Amount Recovered (µg/mL)% Recovery
80%8079.299.0%
100%100101.1101.1%
120%120119.499.5%

Precision

Precision expresses the closeness of agreement (degree of scatter) between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions. ijarsct.co.in Precision is usually considered at three levels: repeatability, intermediate precision, and reproducibility.

Repeatability (Intra-day precision): This assesses the precision under the same operating conditions over a short interval of time. ijarsct.co.in It is determined by performing the analysis on the same sample multiple times on the same day.

Intermediate Precision (Inter-day precision): This expresses the within-laboratory variations, for instance, on different days, or with different analysts or equipment. ijarsct.co.in

Reproducibility: This assesses the precision between laboratories (collaborative studies).

Precision is typically expressed as the relative standard deviation (RSD) of a series of measurements. A low RSD value indicates a high degree of precision.

Interactive Data Table: Precision of an HPLC Method for a Representative NSAID

Precision LevelParameterSample 1 (% Assay)Sample 2 (% Assay)Sample 3 (% Assay)Mean (% Assay)% RSD
Repeatability (Intra-day)Day 1, Analyst 199.8100.299.599.830.35
Intermediate Precision (Inter-day)Day 2, Analyst 2100.599.1100.8100.130.88

Reproducibility

Preclinical Formulation Development for Ximoprofen

Pre-formulation Characterization for Research Purposes

Before the development of specific formulations, a comprehensive pre-formulation characterization of the active pharmaceutical ingredient (API), Ximoprofen, is essential. altasciences.comsgs.comdrug-dev.com These studies aim to understand the intrinsic physical and chemical properties of the drug molecule, which dictate its behavior in various environments and guide the selection of appropriate formulation strategies and excipients. altasciences.comnih.govresearchgate.net

Key pre-formulation parameters typically investigated include:

Solubility: Determining the solubility of Ximoprofen in various solvents (aqueous, organic, and biorelevant media) across a range of pH values is crucial for developing solution or suspension formulations. sgs.comdrug-dev.combradford.ac.ukadmescope.com The solubility profile helps identify potential challenges related to dissolution and absorption. Ximoprofen's classification as a monocarboxylic acid and ketoxime with a reported XLogP3 of 2.6 suggests it may exhibit pH-dependent solubility, likely being more soluble in basic conditions due to ionization of the carboxylic acid group. nih.govechemi.com

pKa and Log P/Log D: The ionization constant (pKa) and lipophilicity (Log P/Log D) provide insights into the charge state and partitioning behavior of Ximoprofen at different physiological pH values. sgs.comdrug-dev.combradford.ac.uk182.160.97 These parameters are critical for predicting absorption, distribution, metabolism, and excretion (ADME) properties and for designing formulations that optimize permeability and solubility.

Melting Point and Thermal Analysis: Techniques like Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) determine the melting point and evaluate the thermal stability of Ximoprofen. sgs.combradford.ac.uk Ximoprofen has a reported melting point of 178 °C. echemi.comstenutz.eu Thermal analysis can also reveal potential solid-state transitions or degradation at elevated temperatures, informing storage conditions and processing methods.

Hygroscopicity: Assessing the tendency of Ximoprofen to absorb moisture from the atmosphere is important for handling, storage, and formulation stability. sgs.comdrug-dev.combradford.ac.uk

Particle Size and Morphology: The particle size distribution and crystalline form of the API can significantly impact dissolution rate, flow properties, and the physical stability of solid dosage forms or suspensions. sgs.comdrug-dev.combradford.ac.ukadmescope.com

Solid State and Solution Stability: Evaluating the stability of Ximoprofen in solid form and in various solution conditions (pH, temperature, light, oxygen) helps determine degradation pathways and predict shelf life. drug-dev.combradford.ac.uk Forced degradation studies are often performed under stressed conditions. drug-dev.com

Drug-Excipient Compatibility: Studies to assess the physical and chemical compatibility of Ximoprofen with commonly used pharmaceutical excipients are vital to prevent unfavorable interactions that could affect the stability or performance of the final formulation. drug-dev.combradford.ac.uknih.gov

While specific experimental data for Ximoprofen from these characterization studies were not available in the consulted literature, these are the standard investigations that would be performed to inform its preclinical formulation development.

Development of Enabling Formulations for Preclinical Studies

Based on the pre-formulation characterization data, various formulation approaches are explored to enable effective delivery of Ximoprofen in preclinical studies. The choice of formulation depends on the physicochemical properties of Ximoprofen, the intended route of administration, and the goals of the preclinical study (e.g., PK, efficacy, toxicology). altasciences.comnih.govadmescope.com The aim is often to achieve maximum exposure for safety testing by formulating to the limits of solubility and maximum volumes. altasciences.com

Solution-Based Formulations

Solution formulations are often preferred in early preclinical studies, particularly for intravenous administration, as they provide accurate dosing and ensure that the entire dose is available for absorption. admescope.compharmtech.com For oral administration, solutions can also lead to rapid absorption. drug-dev.com

Developing solution formulations for compounds with limited aqueous solubility, which may be the case for Ximoprofen given its moderate lipophilicity, often requires the use of solubilization techniques. altasciences.comadmescope.com These can include:

pH Adjustment: Modifying the pH of the vehicle to favor the ionized form of Ximoprofen (if it's an ionizable molecule like an acid or base) can significantly increase its solubility in aqueous media. crystalpharmatech.com As a carboxylic acid, Ximoprofen's solubility would likely be enhanced at higher pH values. nih.govechemi.com

Co-solvents: The addition of water-miscible organic solvents like ethanol, propylene (B89431) glycol, glycerin, dimethyl sulfoxide (B87167) (DMSO), and polyethylene (B3416737) glycol (PEG) can improve the solubility of poorly water-soluble compounds. altasciences.comadmescope.comcrystalpharmatech.com However, the choice and concentration of co-solvents must consider potential toxicity or irritation in preclinical species. nih.govresearchgate.net

Surfactants and Micelles: Surfactants can enhance solubility by forming micelles that encapsulate the drug molecule. altasciences.comadmescope.comcrystalpharmatech.com Examples include polysorbates and poloxamers. altasciences.com

Complexing Agents: Cyclodextrins, such as hydroxypropyl-β-cyclodextrin, can form inclusion complexes with lipophilic drugs, increasing their apparent water solubility. altasciences.comcrystalpharmatech.com

Formulations for injection or ophthalmic use are typically solutions, emulsions, or suspensions. iik.ac.id For instance, a patent describes aqueous pharmaceutical formulations of piroxicam, another NSAID, for injectable use, utilizing sodium hydroxide (B78521) to form a soluble salt and glycine (B1666218) as a pH stabilizer. google.com While specific to piroxicam, this illustrates a common approach for acidic NSAIDs like Ximoprofen.

Suspension Formulations

Suspension formulations are commonly used in preclinical studies, particularly for oral administration, when the drug candidate has low solubility in acceptable vehicles. admescope.comiik.ac.idresearchgate.net A suspension consists of finely dispersed solid drug particles in a liquid continuous phase. researchgate.net

Key considerations in developing Ximoprofen suspensions would include:

Particle Size Control: Reducing particle size through techniques like milling or micronization can increase the surface area, potentially improving the dissolution rate and bioavailability, although very small particles can increase the risk of aggregation and caking. altasciences.comdrug-dev.comresearchgate.net

Vehicle Selection: The suspension vehicle typically contains a suspending agent (e.g., methylcellulose, carboxymethylcellulose sodium, xanthan gum) to maintain uniform dispersion of particles and a wetting agent (e.g., polysorbate 80) to ensure the drug particles are adequately wetted by the vehicle. 182.160.97iik.ac.idresearchgate.netgoogle.com

Physical Stability: Ensuring the physical stability of the suspension is crucial to prevent sedimentation, caking, or aggregation of particles, which can lead to non-uniform dosing. researchgate.netgoogle.com Strategies to improve stability include optimizing particle size, using appropriate suspending agents, and controlling the rheological properties of the vehicle. researchgate.netgoogle.com

Homogeneity: Achieving and maintaining homogeneity of the suspension is a critical requirement for preclinical safety studies to ensure accurate dosing. pharmtech.com This often involves appropriate mixing and potentially homogenization or sonication during preparation. pharmtech.com

Suspensions offer flexibility for oral dosing and can be used to mask the taste of the drug. google.com However, they require adequate shaking before administration to ensure uniform distribution of the drug. google.com

Novel Delivery Systems for Enhanced Preclinical Exposure

For drug candidates with significant formulation challenges, such as very low solubility or poor permeability, novel delivery systems can be employed to enhance preclinical exposure and target specific tissues or routes.

Microemulsions for Specialized Delivery Routes (e.g., Transnasal)

Microemulsions are thermodynamically stable, isotropic dispersions of oil, water, and surfactant, often with a co-surfactant. nih.gov They can solubilize lipophilic drugs and offer potential for enhanced absorption and targeted delivery. nih.gov

Microemulsions have been explored for specialized delivery routes, such as transnasal administration, which can offer a non-invasive way to deliver drugs to the brain, bypassing the blood-brain barrier. nih.govnih.gov For a compound like Ximoprofen, if preclinical studies indicated a need for targeted delivery or improved absorption via a specific route, a microemulsion approach could be considered.

Studies on ibuprofen (B1674241), another NSAID, have investigated microemulsions for transnasal delivery, demonstrating enhanced brain uptake in preclinical models. nih.govnih.gov The development involves screening for suitable oils, surfactants, and co-surfactants, and constructing phase diagrams to identify the microemulsion region. nih.govnih.gov Characterization includes assessing globule size, zeta potential, viscosity, and drug release/permeation. nih.govnih.govresearchgate.net

Amorphous Solid Dispersions

Amorphous solid dispersions (ASDs) are a widely employed strategy to enhance the solubility and dissolution rate of poorly water-soluble active pharmaceutical ingredients (APIs) nih.govmdpi.comijbpas.comjustia.com. This technique involves dispersing the amorphous form of the drug in a solid matrix, typically a polymer nih.govjustia.com. By converting the crystalline drug to its amorphous state, which possesses higher internal energy, ASDs can achieve supersaturation upon dissolution, leading to improved bioavailability nih.govjustia.com.

Ximoprofen, being a poorly water-soluble compound, is a candidate that could potentially benefit from ASD technology wuxiapptec.com. The formation of an ASD with Ximoprofen would aim to overcome the limitations imposed by its low solubility, thereby improving its in vivo performance in preclinical studies.

The preparation of ASDs can be achieved through various methods, including spray drying and hot-melt extrusion nih.gov. The selection of the appropriate polymer carrier is crucial for stabilizing the amorphous form of the drug and preventing recrystallization researchgate.netnih.govijbpas.com. Polymers commonly used in ASDs include cellulose (B213188) derivatives (e.g., HPMC, HPMCAS) and vinyl polymers (e.g., PVP) researchgate.netmedkoo.com.

While the concept of using ASDs for poorly soluble NSAIDs like Ximoprofen is scientifically sound and supported by general research on ASD technology, specific detailed studies on the preparation, characterization, and stability of Ximoprofen in amorphous solid dispersions were not found in the conducted searches. Research in this area for Ximoprofen would typically involve evaluating different polymers and manufacturing processes, followed by characterization techniques such as differential scanning calorimetry (DSC) and X-ray powder diffraction (XRPD) to confirm the amorphous state and assess physical stability nih.govcrystalpharmatech.com. Dissolution testing would also be critical to demonstrate the enhanced dissolution rate compared to the crystalline form.

Excipient Compatibility and Selection in Preclinical Formulations

The selection of appropriate excipients is a critical step in preclinical formulation development to ensure the stability, manufacturability, and performance of the dosage form wuxiapptec.comnih.govpharmapproach.comsjf.edu. Excipients are substances other than the API that are included in the formulation; they can act as fillers, binders, disintegrants, lubricants, or stabilizers wuxiapptec.compharmapproach.com.

Drug-excipient compatibility studies are essential to identify any potential physical or chemical interactions between the API and the chosen excipients that could affect the stability, bioavailability, or safety of the formulation justia.compharmapproach.comsjf.edunih.gov. These studies are typically conducted during the pre-formulation stage pharmapproach.comsjf.edu.

For a compound like Ximoprofen, compatibility studies would involve evaluating its stability when mixed with various commonly used pharmaceutical excipients under different stress conditions (e.g., elevated temperature and humidity) sjf.eduhistorymedjournal.com. Analytical techniques such as High-Performance Liquid Chromatography (HPLC), Differential Scanning Calorimetry (DSC), and Fourier Transform Infrared Spectroscopy (FTIR) are commonly employed to detect and characterize any interactions or degradation products justia.comnih.govhistorymedjournal.com.

The selection of excipients for preclinical formulations must also consider the animal species being used, as some excipients may have species-specific toxicity or affect drug absorption differently in animals compared to humans nih.govresearchgate.net. Whenever possible, generally recognized as safe (GRAS) excipients with well-established safety profiles in the relevant animal models are preferred researchgate.netnih.gov.

Although Ximoprofen is mentioned in patents that list various excipients in pharmaceutical formulations historymedjournal.comnih.gov, specific detailed excipient compatibility studies conducted solely for Ximoprofen, including experimental data and findings on interactions with particular excipients, were not found in the search results. Research in this area for Ximoprofen would involve systematic testing of binary or ternary mixtures of Ximoprofen with potential excipients to identify compatible combinations for preclinical dosage forms.

Formulation Optimization for Preclinical Efficacy and Pharmacokinetic Studies

Formulation optimization in the preclinical stage is aimed at developing formulations that enable the successful conduct of efficacy, pharmacokinetic, and toxicological studies in animal models researchgate.netwuxiapptec.comamericanpharmaceuticalreview.com. The goal is often to achieve sufficient systemic exposure of the drug to evaluate its pharmacological activity and safety profile researchgate.netwuxiapptec.comnih.gov.

For poorly soluble compounds like Ximoprofen, formulation optimization is crucial to maximize absorption and achieve the desired drug concentrations in plasma and tissues wuxiapptec.com. Strategies employed can include particle size reduction (e.g., micronization or nanosuspensions), the use of solubilizers (e.g., co-solvents, surfactants), lipid-based formulations, or the aforementioned amorphous solid dispersions wuxiapptec.commdpi.commedkoo.com.

The optimization process typically involves preparing a series of prototype formulations and evaluating their performance in preclinical PK studies researchgate.netamericanpharmaceuticalreview.com. This involves administering the formulations to animals and measuring drug concentrations in biological fluids (e.g., plasma) over time researchgate.net. Pharmacokinetic parameters such as area under the curve (AUC), maximum plasma concentration (Cmax), and time to reach maximum concentration (Tmax) are determined and compared between different formulations nih.gov.

The choice of formulation can significantly impact the PK profile, and optimization aims to identify the formulation that provides adequate exposure at the intended dose levels for the preclinical studies researchgate.net. For toxicology studies, the goal is often to achieve the maximum feasible exposure to assess potential toxicities, while for efficacy studies, the formulation should ideally mimic the intended clinical dosage form or provide reproducible exposure to establish dose-response relationships researchgate.netnih.gov.

Future Directions and Emerging Research Avenues for Ximoprofen

Exploration of Novel Molecular Targets Beyond Cyclooxygenases

While traditional NSAIDs primarily exert their effects through the inhibition of cyclooxygenase (COX) enzymes, future research on Ximoprofen could focus on identifying and exploring novel molecular targets beyond COX-1 and COX-2. It is increasingly recognized that NSAIDs can modulate various signaling pathways independent of COX inhibition nih.govnih.gov. These pathways may include NF-κB, phosphodiesterases, NSAID-activated gene (NAG-1), peroxisome proliferator-activated receptors (PPARs), the Wnt pathway, and the Akt pathway nih.gov. Exploring Ximoprofen's interactions with such targets could reveal new mechanisms of action and potential therapeutic applications in conditions where inflammation plays a key role but is not solely mediated by prostaglandins (B1171923) mdpi.commdpi.com. Identifying alternative molecular targets is crucial for developing innovative strategies that could potentially offer therapeutic benefits while mitigating side effects associated with prolonged COX inhibition nih.govmdpi.com.

Advanced Computational Strategies for Ximoprofen Optimization and Discovery

Computational strategies, including chemoinformatics and computer-aided drug design (CADD), are becoming increasingly integral to the drug discovery and optimization process scielo.brmdpi.com. For Ximoprofen, advanced computational methods can be employed for various purposes. These include virtual screening to identify potential new indications or synergistic combinations, lead optimization to design analogs with improved efficacy or target selectivity, and predicting ADME (Absorption, Distribution, Metabolism, Excretion) properties scielo.brcncl.org.cn. Techniques such as molecular docking, molecular dynamics simulations, and free energy perturbation calculations can provide insights into the interaction of Ximoprofen with its known and potential novel targets at a molecular level schrodinger.comnih.gov. Furthermore, computational approaches can aid in the design and optimization of protein degraders, a promising new modality in drug discovery, by predicting ternary complex structures and optimizing linker properties schrodinger.com.

Development of Predictive Preclinical Models for Ximoprofen Efficacy

The development and utilization of more predictive preclinical models are essential for accurately assessing the potential efficacy of Ximoprofen before clinical trials. Traditional animal models have been valuable but often face limitations in fully replicating human disease complexity pharmafocusasia.com. Future research should focus on developing and validating advanced in vitro, in vivo, and in silico models that better mimic human physiology and disease states pharmafocusasia.com. This could involve the use of human-sourced stem cell-based platforms, organ-on-a-chip technologies, and sophisticated in silico simulations that integrate various biological data pharmafocusasia.comemulatebio.com. Improving the predictive power of preclinical models can help prioritize promising research avenues for Ximoprofen and reduce the attrition rate in later stages of development emulatebio.commdpi.com. Careful consideration should be given to experimental design and the choice of in vivo study species to improve predictive outcomes mdpi.com.

Integration of Omics Technologies in Ximoprofen Mechanistic Research

Integrating multi-omics technologies offers a holistic approach to understanding the complex biological systems influenced by Ximoprofen. Genomics, transcriptomics, proteomics, metabolomics, and epigenomics can provide comprehensive insights into how Ximoprofen affects gene expression, protein levels, metabolic pathways, and epigenetic modifications azolifesciences.commdpi.com. By combining data from these different layers, researchers can gain a deeper understanding of Ximoprofen's molecular mechanisms of action, identify potential biomarkers of response or resistance, and uncover unforeseen biological effects azolifesciences.commdpi.combiobide.comsemanticscholar.org. This integrated approach, supported by advanced bioinformatics and computational methods, can reveal the interrelationships of biomolecules and their functions, providing a more complete picture than single-omics approaches azolifesciences.comnih.gov.

Investigation of Ximoprofen's Role in Modulating Molecular Pathways in Preclinical Disease Models

Further investigation into Ximoprofen's ability to modulate specific molecular pathways within preclinical disease models is a critical future direction. Beyond COX inhibition, NSAIDs have been shown to influence pathways involved in inflammation, cell proliferation, apoptosis, and angiogenesis, which are relevant in various diseases, including cancer, neurodegenerative diseases, and cardiovascular conditions nih.govmdpi.com. Research on Ximoprofen should aim to elucidate its precise effects on these pathways in relevant preclinical models of disease. This could involve studying its impact on inflammatory signaling cascades, cellular growth and death pathways, and processes related to tissue damage and repair researchgate.netgoogle.comgoogle.com.na. Understanding these modulatory roles can help define the potential therapeutic scope of Ximoprofen beyond its traditional use.

Synergistic Preclinical Antinociceptive Combinations Involving Ximoprofen

Exploring synergistic combinations of Ximoprofen with other analgesic or therapeutic agents in preclinical models of nociception holds significant promise. Synergistic interactions can potentially lead to enhanced pain relief with lower doses of each component, thereby reducing the risk of dose-dependent side effects nih.govudd.cl. Preclinical studies have demonstrated synergistic antinociceptive effects with combinations of NSAIDs and other drug classes, including opioids and co-analgesics nih.govudd.clnih.govsciresjournals.com. Investigating combinations involving Ximoprofen using isobolographic analysis or similar methods in various pain models could identify novel and more effective pain management strategies nih.govsciresjournals.commdpi.com. The goal is to find combinations where the combined effect is greater than the sum of the individual effects, offering improved therapeutic outcomes udd.clmdpi.com.

Q & A

Q. What are the key pharmacokinetic parameters of ximoprofen in preclinical and clinical studies, and how do they inform dosing regimens?

Ximoprofen exhibits rapid absorption (peak plasma concentrations at 1–1.5 hours in humans) and a plasma half-life of ~2 hours in humans, with significant interspecies variation (e.g., faster metabolism in rats and baboons). Urinary excretion accounts for 80–94% of the dose across species, while fecal excretion is minimal (2–14%). These parameters suggest frequent dosing may be required for sustained therapeutic levels. Experimental designs should prioritize crossover trials to assess variability, as demonstrated in the 1989 double-blind crossover study .

Q. How should researchers design a controlled trial to evaluate ximoprofen’s efficacy in inflammatory conditions?

A robust design includes:

  • Double-blind, placebo-controlled crossover protocols to minimize bias and isolate drug effects .
  • Primary endpoints such as pain reduction (visual analog scale) and functional improvement (e.g., BASMI scores for ankylosing spondylitis) .
  • Dose-ranging phases (e.g., 50–200 mg/day) to establish therapeutic windows, as in the 1994 dose-ranging study .
  • Statistical power analysis to ensure sample sizes account for intersubject variability in drug response.

Q. What metabolic pathways of ximoprofen are critical for assessing drug-drug interactions?

Ximoprofen undergoes hydrolysis to a keto-analogue, followed by reduction to hydroxy-metabolites and conjugation. Key considerations:

  • Species-specific differences : Rats fully metabolize ximoprofen, while humans retain detectable unchanged drug in plasma .
  • Enzyme involvement : Hydrolysis and conjugation pathways suggest potential interactions with CYP450 inhibitors or inducers.
  • Analytical methods : Use HPLC-MS to quantify metabolites in plasma/urine and identify interspecies discrepancies in metabolite profiles .

Advanced Research Questions

Q. How can researchers resolve contradictions in ximoprofen’s metabolite profiles across species?

Discrepancies (e.g., two hydroxy-metabolites in animals vs. one in humans) require:

  • Comparative mass spectrometry to structurally characterize metabolites .
  • In vitro models (e.g., hepatocyte cultures) to simulate human-specific metabolism.
  • Population pharmacokinetic modeling to assess clinical relevance of interspecies differences.
  • Ethical justification for animal-to-human extrapolation in regulatory submissions .

Q. What statistical methods are optimal for analyzing dose-response relationships in ximoprofen trials?

  • Mixed-effects models to account for intra-patient variability in crossover trials .
  • Bayesian adaptive designs for dose optimization, reducing sample sizes while maintaining power .
  • Time-to-event analysis for evaluating sustained efficacy (e.g., time to relapse in ankylosing spondylitis) .

Q. How should researchers address ethical challenges in ximoprofen trials involving vulnerable populations?

  • Informed consent protocols : Disclose risks of gastrointestinal bleeding (common with NSAIDs) and renal toxicity.
  • Data ownership agreements : Predefine access rights for raw pharmacokinetic data to prevent team conflicts .
  • Post-trial access plans : Ensure participants in placebo arms receive post-study access to effective doses .

Q. What biomarkers are validated for assessing ximoprofen’s long-term safety in chronic inflammatory diseases?

  • Prostaglandin E2 (PGE2) suppression in serum as a marker of COX inhibition .
  • Fecal calprotectin to monitor gastrointestinal inflammation in long-term users.
  • Renal biomarkers (e.g., serum creatinine, cystatin C) for early detection of nephrotoxicity.

Methodological Guidance

Q. Table 1: Key Pharmacokinetic Parameters of Ximoprofen Across Species

ParameterRatBaboonHuman
Urinary excretion 80%86%94%
Fecal excretion 14%2%2%
Plasma t1/2 ~6 hours~6 hours~8 hours
Major metabolites Keto + 2 OHKeto + 2 OHKeto + 1 OH
Data synthesized from .

Q. Recommendations for Data Analysis :

  • Use Bonferroni correction in multi-endpoint trials to reduce Type I errors .
  • Apply qualitative comparative analysis (QCA) to explore contradictory outcomes (e.g., efficacy vs. toxicity) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.